N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide: is an organic compound that features a complex structure with both aromatic and aliphatic components This compound is characterized by the presence of a methoxy group, a nitro group, and a tosyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-4-nitroaniline. This intermediate is then subjected to a tosylation reaction using tosyl chloride in the presence of a base such as pyridine to yield 2-methoxy-4-nitrophenyl tosylate. Finally, the tosylate is reacted with 3-aminopropanoic acid under amide coupling conditions to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides, thiols, or amines.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Reduction: 2-methoxy-4-aminophenyl-3-tosylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methoxy-4-nitrophenyl-3-tosylpropanoic acid and the corresponding amine.
Scientific Research Applications
Chemistry: N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and inhibition. Its nitro group can be reduced to an amino group, which can then interact with biological targets.
Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups .
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
- N-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)propanamide
- N-(2-methoxy-4-nitrophenyl)-3-(2-methoxy-5-nitrophenyl)urea
- 2-methoxy-4-nitrophenyl isothiocyanate
Uniqueness: N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide is unique due to the presence of the tosyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis compared to its analogs .
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-12-3-6-14(7-4-12)26(23,24)10-9-17(20)18-15-8-5-13(19(21)22)11-16(15)25-2/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDELISCLFUAFOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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